(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H13BFNO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a propylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid typically involves the reaction of 2-fluoro-5-nitrophenylboronic acid with propylamine under suitable conditions. The nitro group is reduced to an amine, which is then acylated with propyl isocyanate to form the desired product. The reaction conditions often include the use of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boronic esters.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine residues. The compound can also participate in cross-coupling reactions, where it undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds.
Comparison with Similar Compounds
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: This compound has a similar structure but with a methyl group instead of a propyl group.
(2-Fluoro-5-(hydroxymethyl)phenyl)boronic acid: This compound has a hydroxymethyl group instead of a propylcarbamoyl group.
(2-Fluoro-5-(2-pyridylcarbamoyl)phenyl)boronic acid: This compound has a pyridylcarbamoyl group instead of a propylcarbamoyl group.
Uniqueness: (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is unique due to the presence of the propylcarbamoyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
[2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFWGDUSGXDUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660186 | |
Record name | [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-48-2 | |
Record name | B-[2-Fluoro-5-[(propylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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